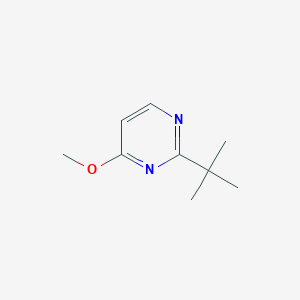

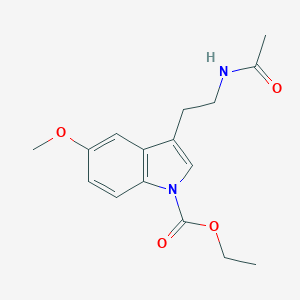

N-Carboxylate Melatonin Ethyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

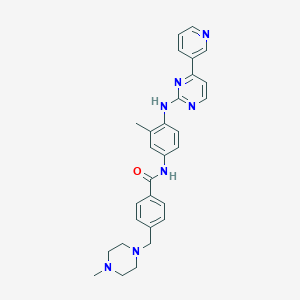

N-Carboxylate Melatonin Ethyl Ester is a chemical compound with the molecular formula C16H20N2O4 and a molecular weight of 304.34 . It is used in the preparation of 6-hydroxymelatonin , a human metabolite of melatonin .

Molecular Structure Analysis

The molecular structure of N-Carboxylate Melatonin Ethyl Ester is represented by the formula C16H20N2O4 . The exact structural details are not provided in the retrieved information.Aplicaciones Científicas De Investigación

Medicine

N-Carboxylate Melatonin Ethyl Ester: is utilized in the preparation of 6-hydroxymelatonin , a human metabolite of melatonin . This compound is significant for research purposes, especially in understanding melatonin’s role in sleep regulation and potential therapeutic uses .

Biochemistry

In biochemistry, the study of melatonin isomers and their biosynthesis is of interest. N-Carboxylate Melatonin Ethyl Ester may be involved in the synthesis of these isomers, which have been detected in various natural products .

Pharmacology

Pharmacologically, N-Carboxylate Melatonin Ethyl Ester serves as a reference material for the accurate analysis of melatonin and its metabolites. This is crucial for developing drugs that target melatonin receptors, which play a role in sleep and circadian rhythm regulation .

Neuroscience

Neuroscientific research leverages compounds like N-Carboxylate Melatonin Ethyl Ester to explore melatonin’s neurobiological effects. Melatonin is known for its neuroprotective properties and its ability to regulate neuronal plasticity and neuroprotection .

Oncology

In oncology, the role of melatonin and its metabolites, potentially including those derived from N-Carboxylate Melatonin Ethyl Ester, is being explored for their anti-tumor and anti-cancer properties .

Molecular Biology

Molecular biologists are interested in N-Carboxylate Melatonin Ethyl Ester for its potential use in the synthesis of unsaturated carboxylates. These compounds have antimicrobial and antitumor activities and are used to generate metal-containing polymers for medical applications .

Analytical Chemistry

Analytical chemists use N-Carboxylate Melatonin Ethyl Ester as a standard for the precise determination of melatonin in various samples. Its role is critical in ensuring the accuracy of melatonin measurements in research and quality control .

Environmental Science

Although not directly related to environmental science, the biosynthesis pathways of melatonin and its isomers, which may involve compounds like N-Carboxylate Melatonin Ethyl Ester, can provide insights into plant physiology and responses to environmental stressors .

Mecanismo De Acción

Target of Action

N-Carboxylate Melatonin Ethyl Ester is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that N-Carboxylate Melatonin Ethyl Ester may also interact with various targets.

Mode of Action

Melatonin is known to interact with melatonin receptors, which are involved in the regulation of circadian rhythms and immune activities

Biochemical Pathways

It is used in the preparation of 6-hydroxymelatonin , a human metabolite of melatonin . Melatonin is involved in many physiological processes, including the regulation of circadian rhythms and immune activities . It is synthesized mainly from the metabolism of tryptophan via serotonin .

Result of Action

Given its use in the preparation of 6-hydroxymelatonin , it may share some of the effects of melatonin, which include the regulation of circadian rhythms and immune activities .

Propiedades

IUPAC Name |

ethyl 3-(2-acetamidoethyl)-5-methoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-4-22-16(20)18-10-12(7-8-17-11(2)19)14-9-13(21-3)5-6-15(14)18/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGYDVCSRYZANP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCNC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464880 |

Source

|

| Record name | AGN-PC-008FAG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Carboxylate Melatonin Ethyl Ester | |

CAS RN |

519186-54-0 |

Source

|

| Record name | AGN-PC-008FAG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)